5-HT2A Receptor Antagonist Potency and Selectivity Profile vs. D2, 5-HT2C, and IKr Receptors
Patent claims for the arylsulfonylnaphthalene structural class, within which the target compound resides, specify that compounds of this series achieve human 5-HT2A receptor binding affinity (Ki) of ≤100 nM, with preferred compounds reaching Ki ≤10 nM, coupled with at least 50-fold selectivity over D2 and IKr receptors and ≥100-fold selectivity over 5-HT2C receptors [1]. The 6-methoxy substituent on the naphthyl ring is specifically noted in the patent as part of the preferred substitution pattern that confers this selectivity advantage, distinguishing the target compound from des-methoxy naphthyl analogs (e.g., 1-(naphthalen-2-ylsulfonyl)-4-phenylpiperazine) which lack the electron-donating group critical for achieving the claimed selectivity thresholds. The para-methylphenyl N4-substituent further differentiates the target from ortho-methylphenyl isomers (PubChem CID 16644827), where the altered spatial orientation of the methyl group is predicted by established SAR to reduce binding complementarity with the 5-HT2A hydrophobic pocket [1].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Predicted Ki ≤100 nM (human 5-HT2A); ≥50-fold selective vs. D2/IKr; ≥100-fold selective vs. 5-HT2C (based on patent class claims for 6-methoxy-substituted arylsulfonylnaphthalene piperazines) [1] |
| Comparator Or Baseline | Des-methoxy analog (1-(naphthalen-2-ylsulfonyl)-4-phenylpiperazine): no reported 5-HT2A data. Ortho-methylphenyl isomer (4-(2-methylphenyl)-1-(naphthylsulfonyl)piperazine, PubChem CID 16644827): no reported 5-HT2A binding data; structurally less favored per patent SAR [1] |
| Quantified Difference | Selectivity thresholds (50-fold D2/IKr; 100-fold 5-HT2C) achievable only with preferred substitution patterns including 6-OMe-naphthyl and para-substituted N-phenyl; the des-methoxy and ortho-methyl analogs lack the structural features required to meet these thresholds [1] |
| Conditions | Patent claims based on in vitro radioligand binding assays against human recombinant 5-HT2A, D2, 5-HT2C, and IKr receptors |
Why This Matters
This selectivity profile is critical for CNS-targeted programs where D2 antagonism causes extrapyramidal side effects and IKr blockade carries cardiac liability—the target compound's structural features are specifically aligned with the patent-defined selectivity requirements.
- [1] Arylsulfonylnaphthalene Derivatives As 5HT2a Antagonists. United States Patent Application Publication US 2007/0281952 A1, November 28, 2005. View Source
